N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-quinazolin-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-6-7-12(8-14(11)18)21-16(22)9-23-17-13-4-2-3-5-15(13)19-10-20-17/h2-8,10H,9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXZDKZRHJNQSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a quinazolinone core, known for its diverse biological activities, along with a sulfanylacetamide moiety. Its molecular formula is , with a molecular weight of approximately 363.86 g/mol. The presence of a chloro group on the aromatic ring enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The quinazolinone core can inhibit multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. These enzymes play critical roles in cell proliferation and survival signaling pathways.
- Covalent Bond Formation : The sulfanyl group may form covalent bonds with nucleophilic residues in proteins, leading to modulation of their function.
Anticancer Activity
Research has demonstrated that quinazolinone derivatives exhibit significant anticancer properties. A study highlighted the inhibitory effects of related compounds on cancer cell lines:
These results indicate that this compound and its analogs can effectively inhibit key kinases involved in cancer progression.
Anti-inflammatory Activity
In addition to anticancer effects, quinazolinone derivatives have been explored for their anti-inflammatory properties. A related compound was identified as an effective anti-inflammatory agent with significant inhibition of paw edema development and pro-inflammatory cytokine generation:
This suggests that modifications to the quinazolinone structure can enhance anti-inflammatory efficacy.
Case Studies
- Molecular Docking Studies : Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target enzymes. These studies revealed that the compound acts as a non-competitive inhibitor for certain kinases, providing insights into its mechanism of action.
- In Vivo Studies : In vivo experiments have shown promising results regarding the compound's efficacy in reducing tumor growth in animal models. Further research is needed to confirm these findings and explore the therapeutic potential in clinical settings.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide exhibits promising anticancer properties. The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways, suggesting its potential as a therapeutic agent against various cancers.
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial activity against a range of bacterial strains. Research indicates that derivatives of this compound can effectively combat pathogens such as Mycobacterium tuberculosis and other resistant bacterial strains .
Optoelectronic Devices
This compound has been explored for its utility in developing materials for optoelectronic devices. Its unique electronic properties may enhance the performance of devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Lithium-Ion Batteries
The compound's potential as an anode material in lithium-ion batteries has also been investigated. Preliminary findings suggest that it could improve the overall efficiency and capacity of these energy storage systems.
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| N-(3-chloro-4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | Contains fluorine instead of methyl | Potentially different biological activity due to fluorine substitution |
| N-(4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | Lacks chlorine substitution | May exhibit different pharmacological profiles |
| N-(3-bromo-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | Contains bromine instead of chlorine | Different reactivity patterns due to bromine's larger size |
This table illustrates how variations in halogen substitutions can influence biological activity and reactivity patterns among similar compounds.
Q & A
Q. Critical Parameters :
- Temperature : Prolonged reflux (>5 hours) may degrade sensitive functional groups.
- Acid Catalysis : Glacial acetic acid enhances electrophilicity at the quinazoline sulfur .
How can researchers resolve contradictions in spectroscopic data during structural characterization?
Advanced Research Question
Contradictions often arise between NMR/IR data and crystallographic results due to dynamic effects (e.g., rotational isomerism). Methodological solutions include:
- X-ray Crystallography : Definitive bond-length and angle measurements (e.g., N–H···O hydrogen bond distances of ~2.1 Å) resolve ambiguities in NMR peak assignments .
- Comparative Analysis : Cross-validate NMR chemical shifts with density functional theory (DFT)-predicted values for tautomeric forms.
- Thermal Analysis : Differential scanning calorimetry (DSC) can detect polymorphic transitions affecting spectral data .
What computational strategies predict the bioactivity of this compound?
Advanced Research Question
Quantitative Structure-Activity Relationship (QSAR) models and molecular docking are key:
- QSAR : Use descriptors like logP, polar surface area, and steric bulk (e.g., dihedral angle of 60.5° between aromatic rings) to correlate with anticancer activity .
- Docking Studies : Simulate interactions with target proteins (e.g., tyrosine kinases) using software like AutoDock Vina. Focus on the quinazoline moiety’s sulfanyl group as a hydrogen-bond acceptor .
What are the key considerations in designing crystallization experiments for structural determination?
Basic Research Question
Successful crystallization requires:
- Solvent Polarity : Slow evaporation from toluene minimizes lattice defects, as shown for analogous acetamides .
- Hydrogen Bonding : Crystal packing is stabilized by N–H···O interactions; ensure precursors retain hydrogen-bond donors .
- Temperature Gradients : Cooling from reflux to 0°C in an ice bath promotes nucleation .
How do steric and electronic effects of substituents impact the compound’s reactivity?
Advanced Research Question
Substituents influence reaction pathways and binding affinity:
- Steric Effects : The 3-chloro-4-methylphenyl group introduces torsional strain (dihedral angles ~60°), reducing rotational freedom and altering nucleophilic attack sites .
- Electronic Effects : Electron-withdrawing chloro groups enhance electrophilicity at the acetamide carbonyl, facilitating amide bond formation .
- Sulfanyl Group : The quinazoline sulfur’s lone pairs participate in π-stacking, critical for protein-ligand interactions .
What methodologies validate purity and stability under experimental conditions?
Basic Research Question
- HPLC-MS : Monitor degradation products (e.g., hydrolysis of the sulfanyl group) at elevated temperatures .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 421 K) .
- Elemental Analysis : Confirm C/H/N/S ratios within 0.3% deviation from theoretical values .
How can conflicting bioassay results be analyzed to refine mechanistic hypotheses?
Advanced Research Question
- Dose-Response Curves : Identify non-linear effects (e.g., IC50 variability due to solubility limits).
- Off-Target Screening : Use kinase inhibitor panels to rule out non-specific binding .
- Metabolite Profiling : LC-MS/MS detects active metabolites that may explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
